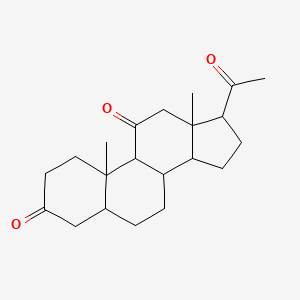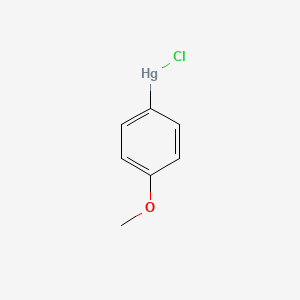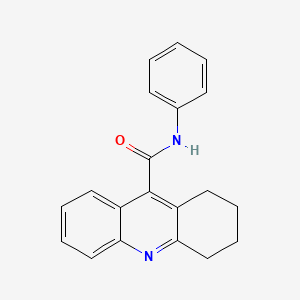
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide is a compound belonging to the acridine family, known for its diverse biological and pharmacological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-viral properties .
Vorbereitungsmethoden
The synthesis of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into its reduced forms, such as tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Wirkmechanismus
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide involves its ability to intercalate with DNA, disrupting the normal function of DNA and related enzymes. This intercalation is driven by π-stacking interactions between the acridine core and the base pairs of the DNA double helix . This disruption can inhibit processes such as DNA replication and transcription, leading to cell death in cancer cells. Additionally, it may inhibit enzymes like α-glucosidase by binding to the active site and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in the treatment of Alzheimer’s disease.
Acriflavine: Used as an anti-bacterial and anti-viral agent.
Proflavine: Another anti-bacterial agent with similar DNA intercalating properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for different biological targets.
Eigenschaften
CAS-Nummer |
74376-50-4 |
|---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H18N2O/c23-20(21-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2,(H,21,23) |
InChI-Schlüssel |
TVWTWPJDLJNYRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4 |
Löslichkeit |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


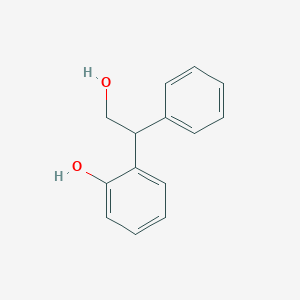
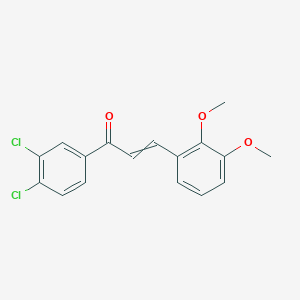
![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
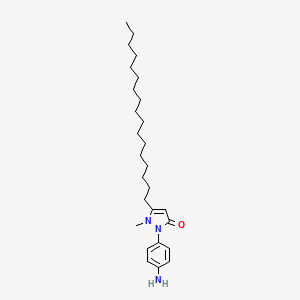



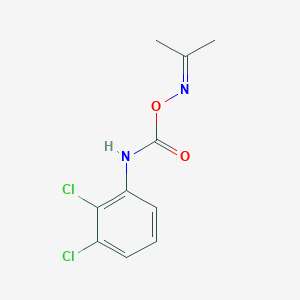
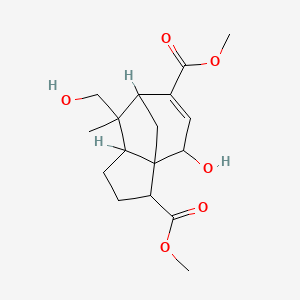
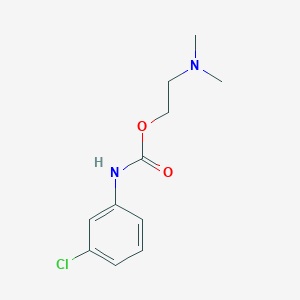
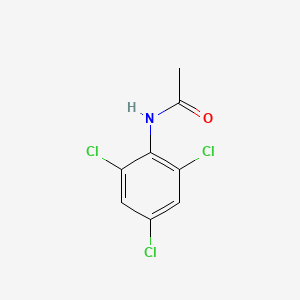
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)
